Sec-butyl-n-butyl-amine

Process Safety Flammability Regulatory Compliance

Sec-butyl-n-butyl-amine, also known as N-(sec-butyl)-1-butanamine or (butan-2-yl)(butyl)amine, is an aliphatic secondary amine with the molecular formula C8H19N and a molecular weight of 129.24 g/mol. It is a colorless liquid characterized by its chiral nature, existing as a pair of enantiomers, and is classified as one of the four isomeric amines of butane.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
CAS No. 4444-67-1
Cat. No. B1307580
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Technical Parameters


Basic Identity
Product NameSec-butyl-n-butyl-amine
CAS4444-67-1
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCCCNC(C)CC
InChIInChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3
InChIKeyMWZXRLJDNKCYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sec-butyl-n-butyl-amine (CAS 4444-67-1): Essential Baseline for Specialty Amine Procurement and Research Applications


Sec-butyl-n-butyl-amine, also known as N-(sec-butyl)-1-butanamine or (butan-2-yl)(butyl)amine, is an aliphatic secondary amine with the molecular formula C8H19N and a molecular weight of 129.24 g/mol [1]. It is a colorless liquid characterized by its chiral nature, existing as a pair of enantiomers, and is classified as one of the four isomeric amines of butane [2]. This compound is utilized primarily as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and is of interest as an impurity standard, specifically Gabapentine Impurity 31 [3].

Why Sec-butyl-n-butyl-amine (CAS 4444-67-1) Cannot Be Interchanged with Simpler Butylamines: A Comparative Foundation


The assumption that any butylamine isomer can serve as a drop-in replacement is a critical error in chemical development and industrial procurement. While compounds like n-butylamine (CAS 109-73-9), sec-butylamine (CAS 13952-84-6), and tert-butylamine (CAS 75-64-9) share a core butane structure, their distinct steric and electronic profiles lead to divergent reactivity, physical properties, and safety profiles [1]. For instance, the variation in amine basicity and steric hindrance among these isomers directly impacts their performance as catalysts, ligands, and building blocks . Furthermore, the flash points among the isomers can vary significantly, presenting different fire and explosion hazards [2]. The specific mixed alkyl substitution of sec-butyl-n-butyl-amine introduces a unique stereoelectronic environment that is not replicated by symmetrical or less substituted amines, making generic substitution a source of yield loss, impurity formation, or process safety failure.

Quantitative Differentiation of Sec-butyl-n-butyl-amine (CAS 4444-67-1) Against Key Analogs: An Evidence-Based Guide for Selection


Comparative Flash Point Analysis: Sec-butyl-n-butyl-amine vs. n-Butylamine and sec-Butylamine

The flash point of sec-butyl-n-butyl-amine is 20.6 °C (69 °F), which is notably higher than that of the primary amine n-butylamine (-12 °C / 10 °F) and the secondary amine sec-butylamine (-9 °C / 16 °F) . This difference in flash point indicates a lower flammability hazard for sec-butyl-n-butyl-amine in terms of vapor ignition under standard atmospheric conditions, although it remains a highly flammable liquid.

Process Safety Flammability Regulatory Compliance Thermal Hazard

Comparative Boiling Point and Vapor Pressure: Sec-butyl-n-butyl-amine vs. sec-Butylamine

Sec-butyl-n-butyl-amine exhibits a boiling point of 151.7±8.0 °C at 760 mmHg and a vapor pressure of 3.6±0.3 mmHg at 25°C . In contrast, sec-butylamine has a significantly lower boiling point of 63 °C at 760 mmHg and a much higher vapor pressure of 172 mmHg at 25°C [1]. The higher boiling point and lower volatility of sec-butyl-n-butyl-amine make it less prone to evaporative loss and more suitable for reactions requiring higher temperatures.

Process Engineering Distillation Reaction Solvent Selection Evaporation Rate

Predicted Octanol-Water Partition Coefficient (XLogP3): Sec-butyl-n-butyl-amine vs. n-Butylamine and sec-Butylamine

The computed lipophilicity (XLogP3) of sec-butyl-n-butyl-amine is 2.3 [1]. This is significantly higher than the XLogP3 values for the more polar n-butylamine (0.9) and sec-butylamine (0.7) [2]. The higher partition coefficient indicates greater hydrophobicity, which can influence its performance as an extraction solvent, its behavior in biphasic catalytic systems, and the lipophilicity of derived products.

Lipophilicity Bioavailability Extraction ADME Properties

Comparative Structural Complexity: Rotatable Bonds and Conformational Flexibility

Sec-butyl-n-butyl-amine possesses 5 rotatable bonds, compared to 2 for sec-butylamine and 1 for n-butylamine [1]. This greater conformational flexibility, quantified by the rotatable bond count, can be crucial in applications where molecular adaptability is required, such as in the design of flexible ligands or in imparting specific entropy-driven effects in binding events.

Computational Chemistry Molecular Dynamics Ligand Design Structure-Activity Relationship

High-Impact Application Scenarios for Sec-butyl-n-butyl-amine (CAS 4444-67-1) Based on Quantitative Differentiation


Synthesis of Lipophilic Pharmaceutical Intermediates and Impurity Standards

The significantly higher XLogP3 value (2.3 vs. 0.7-0.9 for simpler butylamines) makes sec-butyl-n-butyl-amine a strategic choice for preparing drug candidates with enhanced membrane permeability [1]. Its established role as Gabapentine Impurity 31 [2] also creates a specific procurement need for analytical chemistry, where this exact compound is required for method development and quality control in the production of gabapentin.

High-Temperature Solvent and Reaction Medium for Organic Synthesis

With a boiling point of approximately 151.7 °C, substantially higher than that of sec-butylamine (63 °C), this compound is well-suited as a solvent for reactions requiring elevated temperatures without the need for high-pressure equipment [1]. Its low volatility (vapor pressure of 3.6 mmHg at 25°C) also minimizes evaporative losses during prolonged heating, improving process consistency and safety.

Catalyst or Ligand Scaffold with Defined Conformational Flexibility

The presence of 5 rotatable bonds, compared to only 1-2 in simpler butylamines, offers a unique conformational profile for designing flexible catalysts or ligands [1]. This structural feature can be exploited in organocatalysis or coordination chemistry to achieve specific transition-state geometries or to enhance the entropy of binding, potentially leading to improved reaction rates or selectivities in asymmetric transformations.

Processes with Less Stringent Flammability Controls

While still flammable, sec-butyl-n-butyl-amine has a flash point of 20.6 °C, which is over 30 °C higher than that of n-butylamine [1]. This property may allow for less restrictive storage and handling protocols in industrial settings where a lower flammability hazard is preferred, potentially reducing operational costs and simplifying engineering controls in certain applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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